molecular formula C9H14O2 B14659202 Methyl octa-2,7-dienoate CAS No. 51148-80-2

Methyl octa-2,7-dienoate

Cat. No.: B14659202
CAS No.: 51148-80-2
M. Wt: 154.21 g/mol
InChI Key: ACOLHUUSSOODOP-UHFFFAOYSA-N
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Description

Methyl octa-2,7-dienoate is a volatile ester compound valued in research for its distinct fruity and green aroma, often characterized by strong pear notes . This makes it a compound of significant interest in the field of flavor and fragrance chemistry, where it is studied for its organoleptic properties and potential applications in synthetic formulations . With a molecular formula of C9H14O2 and a molecular weight of approximately 154.21 g/mol , it is a clear, typically colorless liquid under standard conditions. Key physical properties include a predicted boiling point of approximately 183°C and a calculated logP (o/w) of 2.494, indicating moderate hydrophobicity . The compound is estimated to have limited solubility in water (around 212 mg/L at 25°C) but is soluble in various organic solvents such as alcohol . Researchers utilize this compound primarily as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of flavor compounds. It also serves as a key intermediate or model compound in organic synthesis and for studying structure-odor relationships in sensory science . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

IUPAC Name

methyl octa-2,7-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3,7-8H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOLHUUSSOODOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705560
Record name Methyl octa-2,7-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51148-80-2
Record name Methyl octa-2,7-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octa-2,7-dienoate can be synthesized through the esterification of octadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Methyl octa-2,7-dienoate participates in transition-metal-catalyzed cross-coupling reactions to form complex unsaturated esters.

Heck Reaction

In a palladium-catalyzed Heck coupling, this compound reacts with aryl halides (e.g., iodobenzene) to yield α-aryl-substituted dienoates :

  • Conditions : Pd(OAc)₂ (5 mol%), DPPF ligand (10 mol%), Et₃N (10 eq.), acetonitrile (ACN), 85°C, 18 h.

  • Outcome : 31% yield of (2E,7E)-methyl 8-phenylocta-2,7-dienoate .

  • Mechanism : Oxidative addition of aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination.

Suzuki-Miyaura Coupling

The dienoate undergoes Suzuki-Miyaura reactions with boronic acids under mild conditions :

  • Example : Reaction with 4-methoxyphenylboronic acid.

  • Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₂CO₃ (2 eq.), ACN/H₂O (4:1), 85°C, 2 h.

  • Yield : 42–63% for para-substituted aryl derivatives .

Olefin Metathesis

The compound serves as a substrate in olefin metathesis reactions to construct polyunsaturated frameworks.

Cross-Metathesis with Styrene

  • Catalyst : Hoveyda-Grubbs II (5 mol%) .

  • Conditions : Dichloromethane (DCM), reflux (40°C), 4 h.

  • Product : (2E,7E)-methyl 8-phenylocta-2,7-dienoate in 55% yield .

  • Key Feature : Retains both double bonds while introducing aryl groups.

Base-Promoted Hydrolysis

This compound is hydrolyzed to its corresponding carboxylic acid under basic conditions :

  • Conditions : LiOH·H₂O (3 eq.), THF/MeOH/H₂O (1:1:0.5), 25°C, 2 h.

  • Yield : 89% conversion to (2E,7E)-8-phenylocta-2,7-dienoic acid .

Enzymatic Decarboxylation

In microbial catabolic pathways (e.g., Pseudomonas putida), analogous dienoates undergo decarboxylation via hydrolases :

  • Example : 2-Hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoate → 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate .

  • Relevance : Suggests potential biodegradability of this compound in environmental systems .

Thermal and Acidic Conditions

Experimental screening reveals stability and decomposition pathways under varying conditions :

EntryConditionsResult
1PhMe, 175°CNo reaction
2C₆H₃Cl₃, 330°CDecomposition
5BF₃·OEt₂, DCM, −78°C to −15°CPartial deprotection

Comparative Reactivity

The compound’s reactivity contrasts with structurally similar esters:

CompoundReactivity Difference
Methyl hexa-2,4-dienoateLess steric hindrance; faster cycloaddition rates
Ethyl hexa-3,5-dienoateAltered regioselectivity in Diels-Alder reactions

Mechanistic Insights

  • Conjugated System Stabilization : The 2,7-diene system stabilizes transition states in metathesis and coupling reactions .

  • Steric Effects : The methyl ester group influences selectivity in cross-coupling vs. homodimerization .

Scientific Research Applications

Methyl octa-2,7-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl octa-2,7-dienoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, leading to the formation of octadienoic acid and methanol. The double bonds in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl octa-2,7-dienoate shares functional and structural similarities with other esters and unsaturated compounds. Below is a detailed comparison:

Structural and Physical Properties

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Positions Entropy (S, J/mol·K)* Retention/Migration Behavior Key Applications
This compound C₉H₁₄O₂ 154.21 2,7 320.7 (calc.) Distinct migration time Synthetic precursor
Methyl (4E)-octa-4,7-dienoate C₉H₁₄O₂ 154.21 4,7 N/A Similar retention time Collision studies
Methyl octanoate C₉H₁₈O₂ 158.24 None 298.4 (calc.) High dimer formation Flavor/fragrance industry
Ethyl octa-2,7-dienoate C₁₀H₁₆O₂ 168.23 2,7 N/A Not reported Stapled peptide synthesis

*Entropy values derived from quantum chemical computations where available.

Key Observations:

Double Bond Position: The 2,7-dienoate isomer exhibits distinct migration behavior compared to the 4,7-dienoate isomer (), likely due to differences in polarity and conjugation.

Dimerization: Methyl octanoate (saturated ester) shows enhanced dimer formation during ionization, whereas unsaturated esters like this compound may exhibit lower dimer abundance due to steric hindrance from double bonds .

Entropy: this compound has a higher entropy (320.7 J/mol·K) than methyl octanoate (298.4 J/mol·K), attributed to increased conformational flexibility from unsaturation .

Analytical Differentiation

  • Chromatographic Behavior: Despite similar retention times, this compound and its analogues (e.g., (E)-2-octenal, 3-octanone) are distinguishable via migration time variations in advanced separation techniques .

Q & A

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects. Validate findings using orthogonal techniques (e.g., CRISPR knockdown vs. pharmacological inhibition). Meta-analyses of published datasets should account for variables like solvent choice (DMSO vs. ethanol) and purity thresholds (≥95%) .
    05 文献检索Literature search for meta-analysis
    02:58

Q. How does stereochemistry impact the reactivity of this compound in Diels-Alder cycloadditions?

  • Methodological Answer : Computational modeling (DFT or MD simulations) predicts regioselectivity and transition-state energetics. Experimentally, compare reaction rates and product distributions between cis and trans diastereomers using HPLC with chiral columns. Solvent polarity (e.g., THF vs. dichloromethane) also modulates stereochemical outcomes .

Q. What methodologies are critical for conducting a meta-analysis of this compound’s physicochemical properties?

  • Methodological Answer : Systematically aggregate data from databases like NIST Chemistry WebBook, Reaxys, and SciFinder. Use PRISMA guidelines to screen studies, extract parameters (e.g., logP, melting point), and assess heterogeneity via I² statistics. Cross-validate measurements using standardized protocols (e.g., OECD Test Guidelines) .

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